N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide is a complex organic compound characterized by the presence of a cyclohexene ring, an ethyl chain, an iodine atom, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative. One common method involves the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate is then reacted with 4-iodobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding benzene derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Deiodinated benzene derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an iodine atom.
2-(1-Cyclohexenyl)ethylamine: Lacks the benzene and sulfonamide groups, making it less complex.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFAMRYYIGCRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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